

An In-depth Technical Guide to FINO2: A Novel Ferroptosis-Inducing Agent

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Compound of Interest

Compound Name: *FINO2*

Cat. No.: *B15582668*

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Abstract

FINO2, a 1,2-dioxolane-containing organic peroxide, has been identified as a potent and selective inducer of ferroptosis, an iron-dependent, non-apoptotic form of regulated cell death. Unlike other classical ferroptosis inducers, **FINO2** exhibits a unique dual mechanism of action that involves the direct oxidation of intracellular ferrous iron and the indirect inhibition of glutathione peroxidase 4 (GPX4), a key regulator of lipid peroxidation. This combination of activities leads to a catastrophic accumulation of lipid reactive oxygen species (ROS) and subsequent cell death. Notably, **FINO2** has demonstrated selectivity for cancer cells over non-malignant cells, making it a compound of significant interest for therapeutic development. This guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and key experimental protocols associated with **FINO2**.

Chemical and Physical Properties

FINO2 is a stable organic peroxide, notable for its thermal stability up to 150 °C, which contrasts with the perceived instability of many peroxide compounds.^[1] The core structure features a 1,2-dioxaspiro[4.5]decane scaffold.

Property	Value	Reference
Formal Name	(5 α ,8 α)-8-(1,1-dimethylethyl)-3-methyl-1,2-dioxaspiro[4.5]decane-3-ethanol	--INVALID-LINK--
CAS Number	869298-31-7	--INVALID-LINK--
Molecular Formula	C ₁₅ H ₂₈ O ₃	--INVALID-LINK--
Formula Weight	256.4 g/mol	--INVALID-LINK--
Appearance	Solid	--INVALID-LINK--
Purity	≥95%	--INVALID-LINK--
SMILES	<chem>CC(C)(C)--INVALID-LINK--CC[C@]21CC(CCO)(C)OO2</chem>	--INVALID-LINK--
InChI Key	RWJLCLCUNHUSPG- NNUVIIOVSA-N	--INVALID-LINK--

Solubility Data

Solvent	Concentration	Reference
DMF	30 mg/mL	--INVALID-LINK--
DMSO	30 mg/mL	--INVALID-LINK--
Ethanol	30 mg/mL	--INVALID-LINK--
Ethanol:PBS (pH 7.2) (1:2)	0.3 mg/mL	--INVALID-LINK--

Synthesis Protocol

The synthesis of **FINO2** has been optimized to produce gram quantities for research purposes. [1] The protocol involves the formation of the 1,2-dioxolane ring through a peroxide-forming reaction. The synthesis of the racemic mixture is detailed in the supplementary information of Abrams et al., 2016.[1]

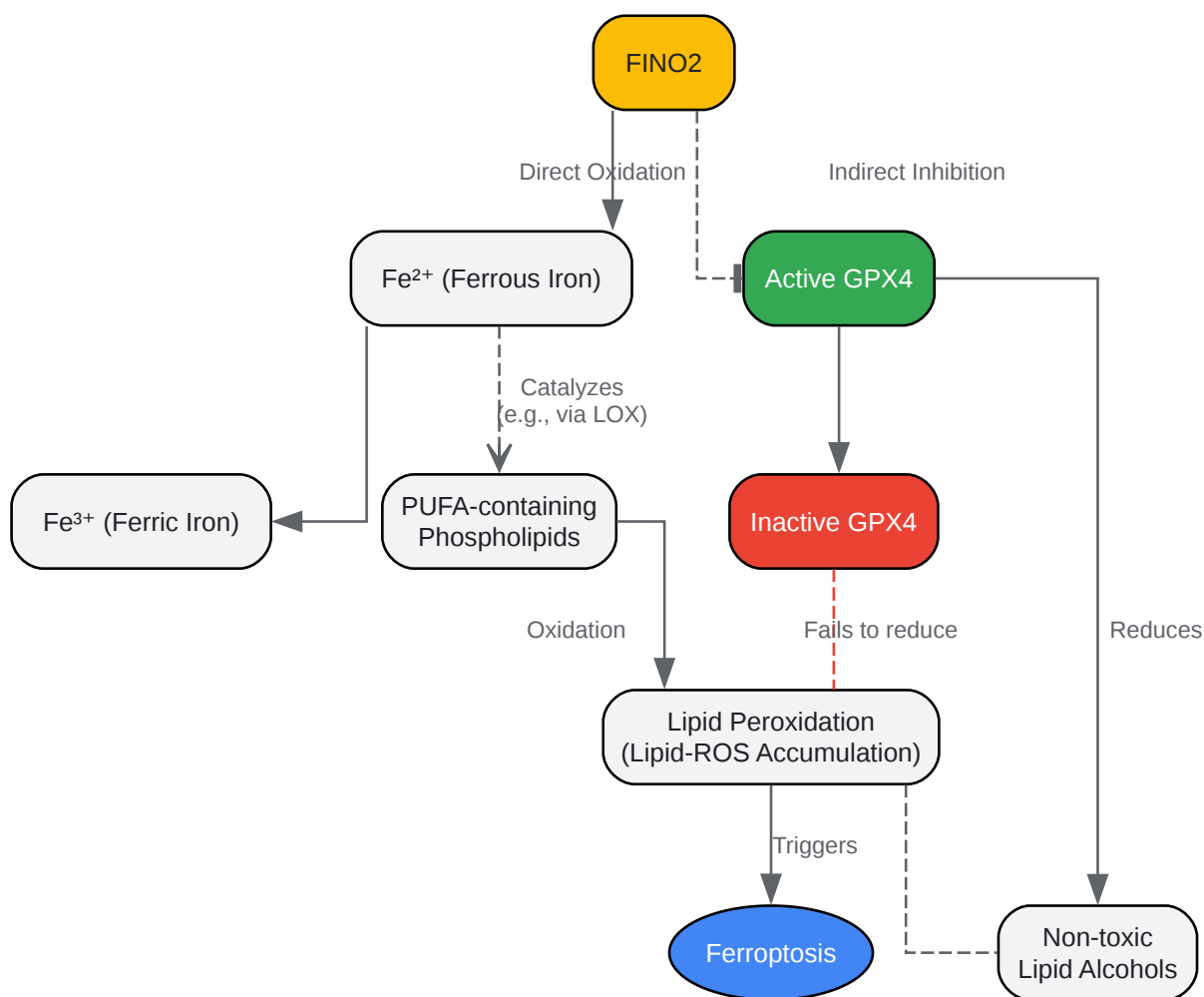
Note: The detailed, step-by-step synthesis protocol, including reaction conditions, purification methods, and characterization data (^1H NMR, ^{13}C NMR), would be found in the supplementary materials of the primary literature and is essential for replication.

Mechanism of Action: A Dual-Pronged Attack

FINO2 induces ferroptosis through a mechanism distinct from canonical inducers like erastin or RSL3.[2] It does not inhibit the cystine/glutamate antiporter (system Xc^-) nor does it directly bind to and inhibit GPX4.[2][3] Instead, its activity stems from two simultaneous actions:

- **Direct Iron Oxidation:** **FINO2** directly oxidizes ferrous iron (Fe^{2+}) to ferric iron (Fe^{3+}). [2] This process is believed to contribute to the generation of ROS through Fenton-like chemistry and is accompanied by the degradation of the **FINO2** endoperoxide moiety.[2]
- **Indirect GPX4 Inactivation:** While not a direct inhibitor, treatment with **FINO2** leads to a loss of GPX4 enzymatic function in cells.[2][3] The precise mechanism of this indirect inactivation is still under investigation but is distinct from the protein degradation pathway induced by other agents like FIN56.[2][3]

This dual mechanism bypasses the need for glutathione (GSH) depletion, leading to the rapid and widespread accumulation of lipid peroxides, which ultimately culminates in iron-dependent cell death.[3]



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Caption: Mechanism of **FINO2**-induced ferroptosis.

Key Experimental Protocols

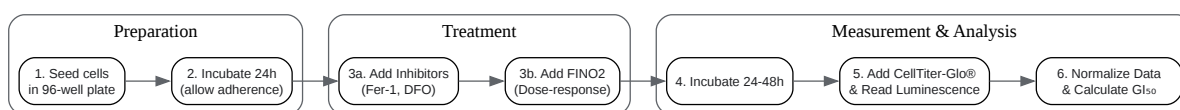
The following are detailed methodologies for critical experiments used to characterize the activity of **FINO2**.

Cell Viability and Ferroptosis Inhibition Assay

This protocol is used to determine the potency of **FINO2** and confirm that cell death is occurring via ferroptosis.

Methodology:

- Cell Seeding: Plate cells (e.g., HT-1080 fibrosarcoma) in a 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.[2]
- Compound Treatment:
 - For potency measurement, treat cells with a serial dilution of **FINO2** (e.g., 5, 10, 25, 50, 100 μM).
 - For inhibition assays, pre-treat cells with ferroptosis inhibitors such as Ferrostatin-1 (2 μM) or the iron chelator Deferoxamine (DFO, 100 μM) for a designated time before adding **FINO2** (e.g., 10 μM).[3]
- Incubation: Incubate the plates for 24-48 hours at 37 °C in a 5% CO₂ incubator.[2][3]
- Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels, according to the manufacturer's protocol. Luminescence is read on a plate reader.
- Data Analysis: Normalize the viability data to vehicle-treated (e.g., DMSO) control cells and plot dose-response curves to calculate GI₅₀ (50% growth inhibition) values.



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Caption: Workflow for cell viability and ferroptosis inhibition assay.

Lipid Peroxidation Measurement

The hallmark of ferroptosis is the accumulation of lipid peroxides. This can be quantified using fluorescent probes or by measuring degradation products.

A. C11-BODIPY 581/591 Assay (Flow Cytometry)

This assay uses a ratiometric fluorescent probe that shifts its emission from red to green upon oxidation.

Methodology:

- Cell Seeding: Seed cells (e.g., HT-1080) in 6-well plates and allow them to adhere overnight. [\[4\]](#)
- Treatment: Treat cells with **FINO2** (e.g., 10 μ M) or other inducers for a specified time (e.g., 6 hours). [\[3\]](#)[\[4\]](#) Include a co-treatment with an iron chelator (DFO) as a negative control. [\[3\]](#)
- Staining:
 - Trypsinize and harvest the cells.
 - Wash the cells with Hanks' Balanced Salt Solution (HBSS).
 - Resuspend cells in HBSS containing 1-2 μ M C11-BODIPY 581/591 and incubate for 30 minutes at 37 °C, protected from light.
- Flow Cytometry:
 - Wash the cells twice with HBSS.
 - Analyze the cells on a flow cytometer. The non-oxidized probe is detected in the red channel (e.g., PE-Texas Red) and the oxidized probe in the green channel (e.g., FITC).
- Data Analysis: Quantify lipid peroxidation by measuring the shift in the green/red fluorescence ratio. An increase in the green signal indicates lipid peroxidation.

B. Thiobarbituric Acid Reactive Substances (TBARS) Assay

This colorimetric assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation.

Methodology:

- Cell Culture and Treatment: Treat a large number of cells (e.g., 20 million HT-1080 cells) with **FINO2** (10 μ M) for 6 hours. [\[4\]](#)

- **Sample Preparation:** Harvest cells, wash with PBS, and sonicate the cell pellet in 1 mL of PBS on ice.
- **TBARS Measurement:** Perform the assay using a commercial kit (e.g., Cayman Chemical Cat No. 700870) following the manufacturer's protocol.^{[3][4]} This typically involves reacting the cell homogenate with thiobarbituric acid at high temperature to generate a colored product.
- **Quantification:** Measure the absorbance of the product on a spectrophotometer and calculate the concentration of TBARS based on a standard curve.

In-Cell GPX4 Activity Assay

This assay measures the ability of GPX4 in cell lysates to reduce a specific lipid hydroperoxide substrate.

Methodology:

- **Cell Treatment and Lysis:** Treat cells with **FINO2** or other compounds for a set duration. Harvest the cells and prepare lysates in a reaction buffer containing detergents (e.g., Triton X-100) and reducing agents (e.g., TCEP).
- **Enzymatic Reaction:**
 - To 200 µg of protein lysate, add 5 mM reduced glutathione (GSH) and 10 µM of the GPX4-specific substrate phosphatidylcholine hydroperoxide (PCOOH).^[5]
 - Incubate the reaction at 37 °C for 30 minutes.
- **Lipid Extraction:** Stop the reaction and extract the lipids using a chloroform/methanol mixture.^[5]
- **LC-MS Analysis:** Evaporate the organic solvent and reconstitute the sample in methanol. Analyze the abundance of the remaining PCOOH substrate by LC-MS.^{[5][6]}
- **Data Analysis:** A decrease in GPX4 activity is indicated by a higher amount of unreacted PCOOH in the **FINO2**-treated samples compared to vehicle controls.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on **FINO2**.

Table 1: Cellular Activity of FINO2

Cell Line	Assay	Parameter	Value	Reference
NCI-60 Panel	Growth Inhibition	Mean GI ₅₀	5.8 μ M	--INVALID-LINK--
NCI-60 Panel	Lethality	Mean LC ₅₀	46 μ M	--INVALID-LINK--
HT-1080	Lipid Peroxidation	C11-BODIPY Assay	10 μ M (for 6h)	[3]
HT-1080	Lipid Peroxidation	TBARS Assay	10 μ M (for 6h)	[3]
RS4;11	Oxidative Stress	-	6 μ M	--INVALID-LINK--
BJ-ELR (cancerous)	Selectivity	Lethality	More sensitive	--INVALID-LINK--
BJ-hTERT (non-cancerous)	Selectivity	Lethality	Less sensitive	--INVALID-LINK--

Table 2: In Vitro Iron Oxidation

Compound (500 μ M)	Activity	Reference
FINO2	Oxidizes Fe ²⁺	[2]
tert-butyl hydroperoxide	Oxidizes Fe ²⁺	[2]
Artemisinin	No significant oxidation	[2]
Artesunate	No significant oxidation	[2]

Conclusion

FINO2 represents a novel chemical probe and a potential therapeutic lead that operates through a distinct mechanism of ferroptosis induction. Its dual action on iron oxidation and GPX4 function underscores a complex interplay of factors that can be exploited to trigger this

specific cell death pathway. The provided protocols and data serve as a foundational guide for researchers aiming to investigate, utilize, or develop compounds based on the **FINO2** scaffold. Further research into the precise molecular interactions underlying its indirect inhibition of GPX4 and its performance in in vivo models will be critical for advancing this compound toward clinical applications.

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